7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione
Description
Properties
Molecular Formula |
C8H6ClN3O3 |
|---|---|
Molecular Weight |
227.60 g/mol |
IUPAC Name |
7-chloro-8-methoxy-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6ClN3O3/c1-15-5-4-3(2-10-6(5)9)7(13)12-8(14)11-4/h2H,1H3,(H2,11,12,13,14) |
InChI Key |
WYDXMIQXQNHQIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CN=C1Cl)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Cyclocondensation
The foundational pyrido[3,4-d]pyrimidine scaffold is synthesized through cyclocondensation reactions. A prominent approach involves:
- Starting material : Ethyl 3-amino-2-chloroisonicotinate undergoes nitration with HNO₃/H₂SO₄ to yield 4-methyl-3-nitropyridin-2-amine (2 ) and 4-methyl-5-nitropyridin-2-amine (3 ).
- Functional group interconversion : The amino group at position 2 is converted to a hydroxyl group via Sandmeyer reaction (NaNO₂/HCl), producing 3-nitro-4-methylpyridin-2-ol (4 ) in 96% yield.
- Chlorination and carboxylation : Treatment with POCl₃ introduces chlorine at position 2 (78% yield), followed by carboxylation with CO₂ under pressure to form ethyl 3-amino-2-chloro-4-methylisonicotinate (6 ).
Key intermediate : Cyclocondensation of 8 (reduced from 7 ) with chloroformamidine hydrochloride yields 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine (11 ), a critical precursor.
Functionalization via Nucleophilic Substitution
The 4-position of the pyrido[3,4-d]pyrimidine core is modified through nucleophilic aromatic substitution (SₙAr):
- Reagents : Substitutions with amines, phenols, or thiols under acidic/basic conditions.
- Example : Reaction of 11 with methoxy groups introduces 8-methoxy functionality, while chlorination at position 7 is achieved using POCl₃.
Alternative Route: Suzuki-Miyaura Coupling
A palladium-catalyzed approach builds the pyridine ring:
- Step 1 : Suzuki-Miyaura coupling of methyl ester 1 with (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane forms alkene 2 (63% yield).
- Step 2 : Ammonolysis in MeOH followed by acid-catalyzed cyclization yields pyrido[3,4-d]pyrimidinone 3 (84% yield).
- Step 3 : Chlorination with POCl₃ produces 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (4 ), a versatile intermediate.
Synthetic Data and Characterization
Table 1 : Key intermediates and yields
| Compound | Step | Yield (%) | Characterization Data (¹H NMR, IR) |
|---|---|---|---|
| 4 | Nitration | 96 | δ 7.97 (s, C6-H); IR: 1693 cm⁻¹ (C=O) |
| 11 | Cyclocondensation | 93 | δ 11.64 (s, NH); IR: 1750 cm⁻¹ (C=O) |
| 5d | Chlorination | 78 | δ 6.76–8.15 (Ar-H); MS: m/z 520 |
Table 2 : Comparative routes for pyrido[3,4-d]pyrimidine derivatives
| Method | Key Step | Yield (%) | Advantages |
|---|---|---|---|
| Cyclocondensation | Chloroformamidine reaction | 93 | High selectivity for 4-position |
| Suzuki coupling | Palladium catalysis | 63–84 | Modular pyridine ring construction |
Critical Analysis of Methods
- Cyclocondensation route offers high yields (93%) but requires strict control of reaction conditions to avoid byproducts.
- Suzuki-Miyaura approach enables structural diversity but involves costly palladium catalysts.
- NMR and IR data confirm successful functionalization, with distinct signals for NH (δ 11.64–13.23 ppm) and C=O groups (1693–1750 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can lead to a variety of derivatives with different substituents at the 7th position .
Scientific Research Applications
7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell growth is a hallmark of the disease .
Comparison with Similar Compounds
Table 1: Comparison with Pyrido[2,3-d]pyrimidine Derivatives
Key Observations :
- Substituent Position : The target compound’s 7-Cl and 8-OMe groups contrast with the 4-Cl and 2-SMe substituents in derivatives. Chlorine at position 7 (vs. 4) may alter electronic distribution and steric interactions.
- Physical State: Derivatives with bulkier substituents (e.g., 4g) exhibit higher melting points, suggesting increased crystallinity.
- Spectroscopy : The absence of a thioether (SMe) group in the target compound eliminates characteristic δ 2.40–2.60 ppm ¹H NMR signals seen in compounds.
Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
European Patent Application compounds (e.g., Entry 5, 10, 15) feature a pyrido[1,2-a]pyrimidin-4-one scaffold with fluorinated or dimethoxyaryl substituents (Table 2).
Table 2: Comparison with Pyrido[1,2-a]pyrimidin-4-one Derivatives
Key Observations :
- Scaffold Differences : The pyrido[1,2-a]pyrimidin-4-one system () is more rigid due to its fused bicyclic structure, whereas the target compound’s pyrido[4,3-d]pyrimidine-2,4-dione allows for greater conformational flexibility.
- Bioactivity Implications : Piperazine or tetrahydropyridine substituents in compounds are often utilized to enhance solubility or target binding in CNS-active molecules, whereas the target compound’s dione groups may favor interactions with polar enzyme pockets .
Pyrido[4,3-d]pyrimidine Derivatives ()
The compound 7-(8-chloronaphthalen-1-yl)-8-fluoro-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-4-(piperazin-1-yl)pyrido[4,3-d]pyrimidine (PDB 7IZ ligand) shares the pyrido[4,3-d]pyrimidine core but differs markedly in substituents (Table 3).
Table 3: Comparison with 7IZ Ligand
Key Observations :
- Substituent Complexity : The 7IZ ligand’s naphthalene and piperazine groups suggest targeting of hydrophobic and charged binding pockets (e.g., kinase ATP sites). In contrast, the target compound’s smaller substituents may limit steric hindrance, favoring broad-spectrum applications.
- Electron Effects : The 8-OMe group in the target compound is electron-donating, contrasting with 8-F in 7IZ, which is electron-withdrawing. This difference could modulate π-stacking or hydrogen-bonding interactions in biological systems.
Pyrrolo[2,3-d]pyrimidinone Derivatives ()
The compound 2-Amino-5-(aminomethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (FDB020031) represents a distinct scaffold with a pyrrole ring fused to pyrimidinone.
Key Observations :
- Functional Groups: Amino and aminomethyl groups in FDB020031 introduce basicity, whereas the target compound’s dione groups are acidic, suggesting divergent solubility and target preferences .
Biological Activity
7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structure includes a chloro group at the 7-position and a methoxy group at the 8-position, which significantly influence its biological interactions and therapeutic applications.
- Molecular Formula : C₈H₆ClN₃O₃
- Molecular Weight : 227.6 g/mol
- CAS Number : 2454491-07-5
The unique pyrido-pyrimidine structure contributes to its diverse biological activities, including enzyme inhibition and anticancer properties.
Anticancer Properties
Research indicates that this compound exhibits significant activity against various cancer cell lines. Its mechanism primarily involves the inhibition of tyrosine kinases, which play a crucial role in cancer cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer therapy.
Case Studies
- Inhibition of Tyrosine Kinases : The compound has been shown to effectively inhibit specific tyrosine kinases involved in cancer progression. Studies have indicated that its binding affinity is enhanced due to the presence of the chloro and methoxy groups, improving selectivity towards certain targets compared to other compounds in its class like ribociclib and palbociclib.
- NCI 60 Human Cancer Cell Line Panel : A study evaluating derivatives of pyrido[3,4-d]pyrimidines found that several compounds exhibited selective activities against breast and renal cancer cell lines. The structure–activity relationship (SAR) analysis highlighted the importance of specific substitutions in enhancing anticancer efficacy .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor beyond its anticancer applications. It has been studied for its ability to bind effectively to active sites of various enzymes involved in critical biological processes.
Summary of Biological Activities
Research Findings
Recent studies have underscored the significance of structural modifications on the biological activity of pyrido[4,3-d]pyrimidines. The incorporation of different substituents has been shown to alter both the potency and selectivity against specific cancer types.
Structure-Activity Relationship (SAR)
A detailed SAR analysis conducted on related compounds revealed that:
- Compounds with a chloro group at the 7-position demonstrated enhanced inhibitory effects on cancer cell lines.
- The methoxy group at the 8-position contributed to improved solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
